2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide
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Overview
Description
2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine and diphenylacetamide groups. One common synthetic route includes:
Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Pyridine Group: The pyridine ring can be introduced via nucleophilic substitution reactions.
Formation of Diphenylacetamide Moiety: This step often involves the reaction of diphenylacetic acid with an amine to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyridine rings can participate in binding interactions, while the diphenylacetamide moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Pyridine Derivatives: Compounds such as 2-aminopyridine and 2-pyridylcarboxamide are structurally similar due to the presence of the pyridine ring.
Uniqueness
2,2-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide is unique due to the combination of its structural features, which include both pyrrolidine and pyridine rings along with a diphenylacetamide moiety. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
2,2-diphenyl-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-24(23(19-10-3-1-4-11-19)20-12-5-2-6-13-20)26-18-21-14-9-17-27(21)22-15-7-8-16-25-22/h1-8,10-13,15-16,21,23H,9,14,17-18H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGRXWMTSUOUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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